3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline
Description
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is a fluorinated aromatic compound featuring a 1,3,4-oxadiazole ring at the 4-position and an amino group at the 3-fluoro-substituted benzene ring. This structure combines the electron-withdrawing effects of fluorine and the oxadiazole moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₈H₆FN₃O, with a molecular weight of 179.15 g/mol . The compound is commercially available, with five suppliers listed as of 2025, indicating its relevance in research .
The oxadiazole ring contributes to planar molecular geometry (as seen in non-fluorinated analogs like 2-(1,3,4-oxadiazol-2-yl)aniline), which enhances π-π stacking interactions in biological systems . Fluorine’s electronegativity improves metabolic stability and membrane permeability, traits advantageous in drug design .
Properties
IUPAC Name |
3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-7-3-5(10)1-2-6(7)8-12-11-4-13-8/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARQNTOPRMEPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Route via Sodium Chlorodifluoroacetate and 4-Aminobenzohydrazide
One of the most direct and high-yielding methods involves the reaction of sodium chlorodifluoroacetate with 4-aminobenzohydrazide in the presence of potassium phosphate in acetonitrile under inert atmosphere at 100 °C for 1 hour in a sealed tube. This method yields the target this compound in approximately 81% yield after purification by flash column chromatography. The reaction proceeds via nucleophilic substitution and cyclization to form the oxadiazole ring fused to the fluorinated aniline moiety.
Reaction summary:
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Sodium chlorodifluoroacetate, 4-aminobenzohydrazide, K3PO4 | Acetonitrile, 100 °C, 1 h, inert atmosphere, sealed tube | 81% | Flash chromatography purification |
Multi-Step Synthesis via Hydrazide and Carbon Disulfide Intermediates
Another robust synthetic route involves:
- Preparation of an acetamidophenoxyacetate intermediate by refluxing ethyl 2-chloroacetate with N-(2-hydroxyphenyl)acetamide and potassium carbonate in acetone.
- Conversion of this intermediate to the corresponding hydrazide by reaction with hydrazine monohydrate in ethanol.
- Treatment of the hydrazide with sodium ethoxide and carbon disulfide under reflux to form a mercapto-substituted oxadiazole intermediate.
- Final reaction with chloro arylacetamide derivatives in acetone with potassium carbonate at room temperature to yield the substituted 1,3,4-oxadiazole derivatives, including fluorinated analogs.
This method allows structural diversification and was reported to produce pure products confirmed by spectroscopic techniques such as ^1H NMR, ^13C NMR, and HRMS.
Stepwise reaction conditions and yields:
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1. Reflux in acetone | Ethyl 2-chloroacetate, N-(2-hydroxyphenyl)acetamide, K2CO3 | Ethyl 2-(2-acetamidophenoxy)acetate | TLC monitored, crystallized from ethanol |
| 2. Hydrazinolysis | Hydrazine monohydrate in ethanol, room temp, 5 h | Hydrazide intermediate | Filtered and recrystallized |
| 3. Cyclization | Sodium ethoxide, carbon disulfide, reflux 6 h | Mercapto-oxadiazole intermediate | Acidified with HCl, crystallized |
| 4. Substitution | Chloro arylacetamide derivatives, K2CO3, acetone, RT, 3–6 h | 1,3,4-Oxadiazole derivatives | Purified by recrystallization |
One-Pot Iodine-Mediated Domino Synthesis
A more recent eco-friendly approach involves a transition metal-free, iodine-mediated one-pot domino reaction using isatins and hydrazides. This method features:
- Consecutive condensation
- Hydrolytic ring cleavage
- Intramolecular decarboxylation
leading to the formation of functionalized 1,3,4-oxadiazolyl anilines including fluorinated derivatives. The process is efficient, environmentally benign, and avoids the use of expensive catalysts.
Condensation of Aromatic Acids with Hydrazides in Phosphoryl Chloride
Another classical method involves refluxing 4-aminobenzohydrazide with aromatic acids in phosphoryl chloride for 5-6 hours. The reaction mixture is then poured into ice water, neutralized, filtered, and recrystallized to yield 1,3,4-oxadiazole derivatives. This method is widely used for synthesizing 2,5-disubstituted oxadiazoles and can be adapted for fluorinated substrates.
Comparative Table of Preparation Methods
Research Findings and Notes
- The sodium chlorodifluoroacetate method is notable for its high yield and relatively mild conditions, making it a preferred route for preparing fluorinated oxadiazole anilines.
- Multi-step syntheses involving hydrazide intermediates and carbon disulfide allow for the introduction of various substituents, including fluorine, but require careful control of reaction conditions and purification.
- One-pot iodine-mediated syntheses represent a greener alternative, avoiding heavy metals and harsh reagents, although their application to fluorinated substrates may need further exploration.
- Classical condensation with phosphoryl chloride remains a reliable method but involves corrosive reagents and longer reaction times.
- Spectroscopic characterization (NMR, HRMS, elemental analysis) is essential to confirm the structure and purity of the synthesized compounds in all methods.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aniline Group
The primary amine group in 3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline participates in substitution reactions under mild conditions. For example:
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Acetylation : Reacts with acetic anhydride in pyridine to yield N-acetyl-3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline (85% yield) .
-
Diazotization : Forms diazonium salts when treated with NaNO₂/HCl at 0–5°C, enabling coupling reactions with phenols or amines to produce azo derivatives .
Functionalization of the Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes electrophilic and nucleophilic modifications:
Electrophilic Aromatic Substitution (EAS)
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Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the 5-position of the oxadiazole ring (70–75% yield) .
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Halogenation : Bromination with Br₂/FeBr₃ produces 5-bromo-3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline (62% yield) .
Nucleophilic Ring Opening
-
Reacts with hydrazine in ethanol to form 3-fluoro-4-(2-hydrazinyl-1,3,4-oxadiazol-5-yl)aniline , a precursor for further heterocyclic syntheses .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification:
| Reaction Type | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-aryl derivatives | 65% |
Cyclization Reactions
The oxadiazole-aniline scaffold serves as a building block for fused heterocycles:
-
With Isocyanates : Forms quinazolinone derivatives under microwave irradiation (150°C, 15 min, 82% yield) .
-
With Thiourea : Generates 1,3,4-thiadiazole analogs via sulfur insertion (I₂, DMF, 70°C, 68% yield) .
Oxidation and Reduction
-
Oxidation : Treating with KMnO₄/H₂SO₄ oxidizes the aniline group to a nitro group (55% yield).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydroimidazole derivative (60% yield) .
Metal-Complexation Reactions
The compound acts as a ligand for transition metals:
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Copper(II) Complexes : Forms stable complexes with Cu(NO₃)₂ in methanol, characterized by UV-Vis and EPR spectroscopy .
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Zinc Coordination : Binds Zn²⁺ via the oxadiazole nitrogen and aniline amine, enhancing fluorescence properties .
Key Mechanistic Insights
-
Decarboxylation-Cyclization : A domino reaction involving iodine-mediated intramolecular decarboxylation produces 2-(1,3,4-oxadiazol-2-yl)aniline derivatives (81% yield) .
-
pH-Dependent Reactivity : The amine group’s nucleophilicity decreases below pH 4 due to protonation, limiting substitution reactions .
Stability Under Reaction Conditions
Scientific Research Applications
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Electronic Effects: The 3-fluoro substituent in the target compound enhances electron withdrawal compared to non-fluorinated analogs like 2-(1,3,4-oxadiazol-2-yl)aniline, stabilizing negative charges in the oxadiazole ring .
Steric and Solubility Profiles :
- 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline ’s methyl group increases hydrophobicity, reducing aqueous solubility but improving lipid bilayer penetration .
- The thiophene-oxadiazole hybrid in 4-{[3-(thiophen-2-yl)-oxadiazol-5-yl]methyl}aniline introduces steric bulk, which may hinder binding to compact active sites but enhance interactions with hydrophobic pockets .
Biological Activity :
- 3-Fluoro-4-(1H-tetrazol-1-yl)aniline ’s tetrazole ring (pKa ~4.9) allows for pH-dependent ionization, making it suitable for targeting metalloenzymes or acting as a bioisostere for carboxylic acids .
- The target compound’s oxadiazole moiety is associated with antimicrobial and anti-inflammatory activity, as seen in structurally related derivatives .
Synthetic Accessibility: The target compound is synthesized via fluorinated intermediates (e.g., 3-fluoro-4-iodoaniline) coupled with oxadiazole-forming reactions, while 2-methyl-4-(1,3,4-oxadiazol-2-yl)aniline uses methyl-substituted starting materials . Electrochemical methods (e.g., electrosynthesis with isatins) are employed for non-fluorinated analogs but may require adaptation for fluorinated variants .
Crystallographic Data :
- X-ray studies of 2-(1,3,4-oxadiazol-2-yl)aniline reveal near-planar aromatic systems, a trait preserved in the fluorinated analog but disrupted in bulkier derivatives like the thiophene hybrid .
Biological Activity
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a fluorine atom and an oxadiazole ring that contribute to its biological activity. The presence of these functional groups influences its interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 20 µg/mL |
This table summarizes the MIC values against various pathogens, indicating moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study found that derivatives of oxadiazole compounds demonstrated cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15.0 |
| MCF7 (Breast cancer) | 20.5 |
| A549 (Lung cancer) | 18.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a chemotherapeutic agent .
Antioxidant Activity
The antioxidant properties of this compound have been explored using theoretical studies. Density Functional Theory (DFT) calculations suggest that the compound can effectively scavenge free radicals due to its electronic structure.
The antioxidant activity is attributed to the ability of the oxadiazole ring to donate electrons, thereby neutralizing reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders .
Case Studies
A notable case study highlighted the use of this compound in a therapeutic context. Researchers administered the compound in vitro to various cancer cell lines and observed a significant decrease in cell viability compared to controls. This finding supports further exploration into its application as an anticancer drug.
Q & A
Basic: What are the key synthetic routes for 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline, and what precautions are critical during synthesis?
Methodological Answer:
The synthesis typically involves coupling a fluorinated aniline precursor with a 1,3,4-oxadiazole moiety. For example, in analogous compounds like 4-[5-(4-fluorobenzylthio)-1,3,4-oxadiazol-2-yl]aniline, the oxadiazole ring is formed via cyclization of thiosemicarbazides or through Huisgen cycloaddition reactions . Key precautions include:
- Light sensitivity : Reactions should be conducted in foil-covered vessels to prevent photodegradation of intermediates .
- Solvent selection : Methanol is often used for dissolving intermediates, but inert atmospheres may be required for moisture-sensitive steps .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is recommended to isolate the pure product .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Identifies NH₂ stretching vibrations (3353–3422 cm⁻¹) and oxadiazole ring vibrations (C=N stretching near 1600 cm⁻¹) .
- LC-MS (ESI) : Confirms molecular weight (e.g., observed m/z 302.9 [M+1] in analogous compounds) and purity .
- X-ray crystallography : Resolves crystal packing and substituent effects on the oxadiazole ring, as demonstrated in structurally related 4-fluoroanilino-oxadiazole derivatives .
Basic: How should researchers handle stability issues during storage and experimental use?
Methodological Answer:
- Light protection : Store in amber vials or foil-wrapped containers to prevent photodegradation .
- Temperature control : Keep at 2–8°C for long-term storage, as elevated temperatures may accelerate decomposition.
- Moisture avoidance : Use desiccants in storage containers, as the oxadiazole ring may hydrolyze under prolonged exposure to humidity .
Advanced: How do substituents on the oxadiazole ring or aniline group influence reactivity and biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., fluorine) : Enhance oxadiazole ring stability and influence intermolecular interactions (e.g., hydrogen bonding in crystal structures) .
- Thioether vs. alkyl/aryl substituents : Thioether groups (e.g., -SCH₂Ph) in analogs increase lipophilicity, potentially improving membrane permeability in biological assays .
- Fluorine position : Para-fluorine on the aniline ring (vs. meta) may alter electronic effects, impacting nucleophilic aromatic substitution reactions .
Advanced: What computational approaches can predict the compound’s interactions in biological systems?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes, as seen in oxadiazole-based inhibitors like SB-202190) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic reactions .
- MD simulations : Assess stability of the oxadiazole ring in aqueous environments, which correlates with experimental hydrolysis rates .
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst batch) that may affect yields. For example, LC-MS discrepancies may arise from residual solvents or isomers .
- Cross-validation : Compare IR and NMR data with structurally characterized analogs (e.g., 4-fluoroanilino derivatives in crystallography studies) .
- Controlled experiments : Systematically vary parameters (e.g., reaction time, temperature) to identify optimal conditions and minimize side products .
Advanced: What strategies enable site-selective bioconjugation of this compound?
Methodological Answer:
- Amine-directed conjugation : The aniline NH₂ group can react with activated esters (e.g., NHS esters) for coupling to proteins or peptides .
- Oxadiazole as a directing group : The oxadiazole’s nitrogen atoms may coordinate metal catalysts (e.g., Pd), enabling C-H functionalization at specific positions .
- Protection/deprotection : Temporarily protect the aniline group using Boc anhydride to selectively modify the oxadiazole ring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
